Naphthalene, 2-(phenylethynyl)-
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Overview
Description
2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2-(Phenylethyl)naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
2-(Phenylethynyl)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
- 2-(Phenylethynyl)benzene
- 2-(Phenylethynyl)anthracene
- 2-(Phenylethynyl)phenanthrene
Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .
Properties
CAS No. |
23975-17-9 |
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Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H |
InChI Key |
YWYQOEKJHFVGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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